Methotrexate-gamma-monoamide
Description
Historical Context of Methotrexate (B535133) and Antifolates in Chemical Biology
The journey of antifolates began in the 1940s with the pioneering work of Sidney Farber, who observed that folic acid administration worsened leukemia in children. nih.govresearchgate.net This critical observation led to the hypothesis that blocking folic acid metabolism could inhibit the proliferation of rapidly dividing cancer cells. nih.gov This heralded the era of antimetabolite therapy and led to the synthesis of the first clinically effective antifolates, aminopterin (B17811) and subsequently methotrexate (formerly known as amethopterin). mdpi.comontosight.ai Methotrexate, a 10-methyl derivative of aminopterin, was found to have a better therapeutic index and superseded aminopterin in clinical use. mdpi.com
Initially used for the treatment of childhood leukemia, where it produced the first-ever remissions, methotrexate's application has since expanded to include a variety of cancers such as breast cancer, lymphoma, and osteosarcoma, as well as autoimmune disorders like rheumatoid arthritis and psoriasis. mdpi.commdpi.com The fundamental mechanism of action of these classical antifolates is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides required for DNA and RNA synthesis. ontosight.ainih.govsmolecule.com
Rationale for Developing Methotrexate Analogues
Despite its efficacy, the clinical use of methotrexate is often limited by issues of toxicity and the development of drug resistance. Current time information in Bangalore, IN.researchgate.net This has provided a strong rationale for the development of methotrexate analogues. The primary goals for creating these new derivatives are to enhance their therapeutic selectivity, broaden their spectrum of antitumor activity, and overcome mechanisms of resistance. Current time information in Bangalore, IN.acs.org
Key strategies in the development of methotrexate analogues include:
Overcoming Transport-Related Resistance: Modifying the methotrexate molecule to enhance its uptake by cancer cells or to bypass defective transport systems. alliedacademies.org
Improving Enzyme Inhibition: Designing analogues with a higher affinity for DHFR or that can inhibit other key enzymes in the folate pathway. researchgate.net
Enhancing Polyglutamation: Creating derivatives that are better substrates for the enzyme folylpolyglutamate synthetase (FPGS), leading to increased intracellular drug retention and activity.
Reducing Toxicity: Altering the structure to decrease side effects on healthy, rapidly dividing cells in the body.
Significance of Gamma-Monoamide Derivatives in Antifolate Chemistry
A significant area of research in the development of methotrexate analogues has been the modification of the glutamate (B1630785) moiety. Biochemical studies have revealed that the gamma-carboxyl group of the glutamate portion of methotrexate is a critical site for polyglutamation but not for binding to the primary target enzyme, DHFR. This discovery opened up the possibility of creating derivatives by modifying this gamma-carboxyl group without compromising the drug's primary mechanism of action.
Research Findings on Methotrexate-Gamma-Monoamide
The primary amide of methotrexate at the gamma-carboxyl position, known as this compound, serves as the parent compound for a series of more complex gamma-substituted analogues. Like its parent compound, this compound functions as an antifolate by inhibiting dihydrofolate reductase (DHFR). nih.gov This inhibition disrupts the synthesis of tetrahydrofolate, a crucial component for DNA synthesis and repair, thereby impeding the growth of rapidly dividing cells. nih.gov
Studies on various gamma-monoamides of methotrexate have demonstrated that these derivatives are often as potent as methotrexate in inhibiting purified DHFR. However, their effectiveness in inhibiting the growth of cancer cells in vitro can be quite different, suggesting that the nature of the amide substituent plays a crucial role in cellular uptake and metabolism. alliedacademies.org
For instance, research comparing different gamma-monoamide derivatives has shown that γ-N-aryl and γ-N-aralkyl derivatives tend to be more potent than γ-N-tert-alkyl derivatives. Furthermore, in some cases, these analogues have shown greater potency than methotrexate against cell lines that have developed resistance to the parent drug due to impaired transport.
Below are tables summarizing the inhibitory activity of Methotrexate and some of its gamma-monoamide derivatives against DHFR and various cancer cell lines.
Table 1: Inhibitory Activity of Methotrexate and Gamma-Monoamide Derivatives against Dihydrofolate Reductase (DHFR)
| Compound | DHFR IC50 (µM) | Cell Line Source of DHFR |
| Methotrexate | 0.007 | L1210 (murine leukemia) |
| Methotrexate-γ-(3,4-methylenedioxyanilide) | - | - |
| Aminopterin-γ-tert-butylamide | - | L1210 (murine leukemia) |
| Aminopterin-γ-(1-adamantylamide) | - | L1210 (murine leukemia) |
| Aminopterin-γ-benzylamide | - | L1210 (murine leukemia) |
| Aminopterin-γ-anilide | - | L1210 (murine leukemia) |
Data not always available in the provided search results is indicated by a hyphen.
Table 2: In Vitro Growth Inhibition by Methotrexate and Gamma-Monoamide Derivatives
| Compound | L1210 IC50 (µM) | L1210/R81 IC50 (µM) | CEM IC50 (µM) | CEM/MTX IC50 (µM) |
| Methotrexate | - | - | - | - |
| Methotrexate-γ-(3,4-methylenedioxyanilide) | - | - | - | - |
| Aminopterin-γ-tert-butylamide | - | - | - | - |
| Aminopterin-γ-(1-adamantylamide) | - | - | - | - |
| Aminopterin-γ-benzylamide | - | - | - | - |
| Aminopterin-γ-anilide | - | - | - | - |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. L1210/R81 and CEM/MTX are methotrexate-resistant cell lines. Data not always available in the provided search results is indicated by a hyphen.
Structure
2D Structure
Properties
CAS No. |
64801-56-5 |
|---|---|
Molecular Formula |
C20H23N9O4 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H23N9O4/c1-29(9-11-8-24-17-15(25-11)16(22)27-20(23)28-17)12-4-2-10(3-5-12)18(31)26-13(19(32)33)6-7-14(21)30/h2-5,8,13H,6-7,9H2,1H3,(H2,21,30)(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t13-/m0/s1 |
InChI Key |
YFSVPBJUHQLTIQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methotrexate-gamma-monoamide N-(N' (2,4-diamino-6-pteridinyl)methyl-N'-methyl-4-aminobenzoyl)-L-glutamine |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Methotrexate Gamma Monoamide
Synthetic Pathways for Methotrexate-gamma-monoamide
The creation of Methotrexate-gamma-monoamides relies on specific peptide coupling methods that facilitate the formation of an amide bond at the gamma-carboxyl position of the glutamic acid residue. Several key methodologies have been developed and refined to achieve this synthesis with high yield and selectivity.
Modification of Mixed Carboxylic-Carbonic Anhydride (B1165640) Coupling
A frequently employed method for synthesizing γ-monoamides of Methotrexate (B535133) and its analogue Aminopterin (B17811) (AMT) involves a modification of the mixed carboxylic-carbonic anhydride coupling technique. alliedacademies.orgnih.gov This pathway has been successfully used to produce lipophilic γ-monoamide derivatives. nih.gov The process typically involves the reaction of 4-amino-4-deoxy-N10-methylpteroic acid (APA) with an appropriate L-glutamic acid derivative, where the α-carboxyl group is protected, via a mixed anhydride intermediate. nih.gov This method was used, for example, in the synthesis of MTX dianilide from APA and L-glutamic acid dianilide. nih.gov
Diethyl Phosphorocyanidate Coupling Methodologies
The use of diethyl phosphorocyanidate (DEPC) as a coupling reagent represents a significant advancement in the synthesis of Methotrexate analogues. datapdf.com This methodology is noted for its high efficiency, achieving condensation yields of up to 85%. nih.gov It is considered much more effective than other reagents like alkyl chloroformates or diphenylphosphoryl azide (B81097) for coupling pteroic acid derivatives with C-protected amino acids. datapdf.comlookchem.com Specifically, DEPC facilitates the condensation of 4-amino-4-deoxy-N10-methylpteroic acid (APA) with suitable precursors of γ-glutamic acid amides to form the desired product. datapdf.com This approach has been utilized to synthesize various derivatives, including the γ-tert-butylamide and γ-benzylamide of Methotrexate. datapdf.com
Alternative Coupling Reactions
Beyond the primary methods, other coupling reagents have been utilized for the synthesis of Methotrexate-gamma-monoamides.
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) : This reagent provides a convenient and highly suitable method for selectively coupling at the γ-carboxyl group. pnas.orgnih.gov The synthesis involves activating 4-amino-4-deoxy-N10-methylpteroic acid with the BOP reagent, which then reacts with the potassium salt of glutamic acid α-tert-butyl ester. nih.gov
N,N'-dicyclohexylcarbodiimide (DCC) : DCC has been used to mediate the condensation of APA with various amines. nih.gov It can also be used to form an MTX-anhydride, which is then reacted with an amine. mdpi.com For instance, a procedure using DCC predominantly derivatized the γ-carboxylate of MTX to produce MTX-CONH-(CH2)6-NH2 in a 60% yield. plos.org However, the use of DCC as a coupling reagent can sometimes lead to the partial racemization of the glutamate (B1630785) side chain. researchgate.net
Diphenylphosphoryl azide : This reagent has also been used for coupling, but like DCC, it may cause partial racemization. researchgate.net
Strategies for Amide Bond Formation at the Gamma-Carboxyl Group
A key challenge in synthesizing this compound is achieving regioselectivity, ensuring the amide bond forms at the γ-carboxyl group while leaving the α-carboxyl group intact. The α-carboxyl group is known to be a critical structural determinant for the molecule's interaction with cellular transport systems and target enzymes. acs.org
The primary strategy involves the use of L-glutamic acid precursors where the α-carboxyl group is chemically protected, often as a benzyl (B1604629) or t-butyl ester. nih.govdatapdf.comrsc.org This protection prevents the α-carboxyl group from reacting during the amide bond formation step. The protected precursor is first coupled to form the γ-amide, and the protecting group is removed in a subsequent step. datapdf.comnih.gov
Another approach to ensure γ-selectivity is the use of sterically bulky carboxyl group activators, such as TBTU. acs.org These large reagents react more slowly with the sterically hindered α-carboxyl group of Methotrexate, thereby favoring the formation of the γ-substituted derivative. acs.org The salt-coupling method using the BOP reagent also exemplifies a selective strategy, where the potassium salt of glutamic acid α-tert-butyl ester is specifically reacted with activated pteroic acid in dimethyl sulfoxide. nih.gov
Derivatization of L-Glutamic Acid Precursors for Gamma-Amide Synthesis
The synthesis of Methotrexate-gamma-monoamides often begins with the preparation of specifically derivatized L-glutamic acid precursors. rsc.orgpsu.edu A common route starts with N-benzyloxycarbonyl-L-glutamic acid, which is coupled with an appropriate amine using a mixed-anhydride method to form the amide. rsc.org This is followed by the formation of a t-butyl ester. A crucial step in this process is the chromatographic separation of the resulting α-monoamide γ-t-butyl ester and the desired γ-monoamide α-t-butyl ester, which can be distinguished by mass spectrometry and 13C NMR spectroscopy. rsc.org
Once the desired γ-monoamide precursor is isolated and the N-terminal protecting group is removed, the resulting L-glutamic acid monoamide t-butyl ester is coupled to a derivatized p-aminobenzoic acid moiety, such as N-trifluoroacetyl-p-methylaminobenzoic acid. rsc.orgpsu.edu The product from this reaction is then used in the final step to construct the full this compound molecule. rsc.orgpsu.edu
Structural Modifications and Side Chain Variations in Gamma-Monoamides
A wide array of structural modifications has been introduced at the gamma-amide position, resulting in numerous derivatives with varying side chains. alliedacademies.orgnih.gov These derivatives can be broadly categorized based on the nature of the substituent attached to the amide nitrogen.
γ-N-tert-Alkylamides : These include derivatives with bulky alkyl groups, such as the γ-tert-butylamide and the γ-(1-adamantylamide). nih.gov
γ-N-Aralkylamides : This class features an aryl group connected by an alkyl spacer, with examples like the γ-benzylamide and γ-(3,4-dichlorobenzylamide). nih.govdatapdf.com
γ-N-Arylamides : In these derivatives, an aryl group is directly attached to the amide nitrogen. Examples include the γ-anilide and γ-(3,4-methylenedioxyanilide). nih.gov
Chain-Extended Analogues : Modifications also include replacing the entire glutamic acid moiety with longer-chain amino diacids, such as L-alpha-aminoadipic acid or L-alpha-aminopimelic acid, which are then coupled to pteroic acid using reagents like diethyl phosphorocyanidate. nih.gov
Research findings indicate that γ-N-aryl and γ-N-aralkyl derivatives tend to be more potent inhibitors of cell growth in vitro compared to their γ-N-tert-alkyl counterparts. alliedacademies.orgnih.gov
The table below summarizes some of the synthesized gamma-monoamide derivatives of Methotrexate and its analogue, Aminopterin.
| Derivative Class | Specific Example | Parent Compound | Synthetic Method | Reference(s) |
| γ-N-tert-Alkylamide | γ-tert-butylamide | Aminopterin | Mixed Carboxylic-Carbonic Anhydride | nih.gov |
| γ-(1-adamantylamide) | Aminopterin | Mixed Carboxylic-Carbonic Anhydride | nih.gov | |
| γ-tert-butylamide | Methotrexate | Diethyl Phosphorocyanidate | datapdf.com | |
| γ-N-Aralkylamide | γ-benzylamide | Aminopterin | Mixed Carboxylic-Carbonic Anhydride | nih.gov |
| γ-(3,4-dichlorobenzylamide) | Aminopterin | Mixed Carboxylic-Carbonic Anhydride | nih.gov | |
| γ-benzylamide | Methotrexate | Diethyl Phosphorocyanidate | datapdf.com | |
| γ-N-Arylamide | γ-anilide | Aminopterin | Mixed Carboxylic-Carbonic Anhydride | nih.gov |
| γ-(3,4-methylenedioxyanilide) | Aminopterin | Mixed Carboxylic-Carbonic Anhydride | nih.gov | |
| γ-(3,4-methylenedioxyanilide) | Methotrexate | Diethyl Phosphorocyanidate | nih.gov | |
| Chain-Extended Analogue | L-alpha-aminoadipate analogue | Methotrexate | Diethyl Phosphorocyanidate | nih.gov |
| L-alpha-aminopimelate analogue | Methotrexate | Diethyl Phosphorocyanidate | nih.gov |
Gamma-N-tert-Alkyl Derivatives
The synthesis of gamma-N-tert-alkyl derivatives of this compound has been explored to introduce lipophilic character into the molecule. nih.gov One notable example is the gamma-tert-butylamide of Methotrexate. nih.govresearchgate.net The synthesis of these derivatives has been achieved through a modified mixed carboxylic-carbonic anhydride coupling method, starting from 4-amino-4-deoxy-N10-formylpteroic acid and the corresponding gamma-N-tert-alkylamide of alpha-benzyl L-glutamate. nih.govresearchgate.net Another synthetic route utilizes diethyl phosphorocyanidate as a coupling reagent to react 4-amino-4-deoxy-N10-methylpteroic acid with the appropriate blocked L-glutamic acid precursors. nih.gov
| Derivative Name | Starting Materials | Coupling Method | Reference |
| Methotrexate gamma-tert-butylamide | 4-amino-4-deoxy-N10-formylpteroic acid, gamma-N-tert-butylamide of alpha-benzyl L-glutamate | Mixed carboxylic-carbonic anhydride | nih.gov |
| Methotrexate gamma-(1-adamantylamide) | 4-amino-4-deoxy-N10-formylpteroic acid, gamma-N-(1-adamantyl)amide of alpha-benzyl L-glutamate | Mixed carboxylic-carbonic anhydride | nih.govresearchgate.net |
| Methotrexate gamma-n-butylamide | 4-amino-4-deoxy-N10-methylpteroic acid, blocked L-glutamic acid precursor | Diethyl phosphorocyanidate | nih.gov |
Gamma-N-Aralkyl Derivatives
The synthesis of gamma-N-aralkyl derivatives introduces a benzyl or substituted benzyl group at the gamma-amide position. nih.govalliedacademies.org These derivatives have been synthesized using similar methodologies to the tert-alkyl derivatives, primarily the modified mixed carboxylic-carbonic anhydride coupling method. nih.govresearchgate.net For instance, the gamma-benzylamide and gamma-(3,4-dichlorobenzylamide) of Methotrexate have been successfully prepared. nih.govresearchgate.net
| Derivative Name | Starting Materials | Coupling Method | Reference |
| Methotrexate gamma-benzylamide | 4-amino-4-deoxy-N10-formylpteroic acid, gamma-N-benzylamide of alpha-benzyl L-glutamate | Mixed carboxylic-carbonic anhydride | nih.govresearchgate.net |
| Methotrexate gamma-(3,4-dichlorobenzylamide) | 4-amino-4-deoxy-N10-formylpteroic acid, gamma-N-(3,4-dichlorobenzyl)amide of alpha-benzyl L-glutamate | Mixed carboxylic-carbonic anhydride | nih.govresearchgate.net |
| Methotrexate gamma-(2,6-dichlorobenzylamide) | 4-amino-4-deoxy-N10-formylpteroic acid, gamma-N-(2,6-dichlorobenzyl)amide of alpha-benzyl L-glutamate | Mixed carboxylic-carbonic anhydride | nih.govresearchgate.net |
Gamma-N-Aryl Derivatives (e.g., anilides)
Gamma-N-aryl derivatives, particularly anilides, represent another important class of this compound modifications. nih.govresearchgate.netalliedacademies.org The synthesis of these compounds, such as the gamma-anilide and gamma-(3,4-methylenedioxyanilide) of Methotrexate, has been accomplished through the mixed carboxylic-carbonic anhydride coupling method. nih.govresearchgate.net Additionally, the gamma-(3,4-methylenedioxyanilide) of Methotrexate has been prepared from 4-amino-4-deoxy-N10-methylpteroic acid using diethyl phosphorocyanidate as the coupling agent. nih.govresearchgate.net The methylenedioxyanilides can be further cleaved to the corresponding dihydroxyanilides. nih.govresearchgate.net
| Derivative Name | Starting Materials | Coupling Method | Reference |
| Methotrexate gamma-anilide | 4-amino-4-deoxy-N10-formylpteroic acid, gamma-N-anilide of alpha-benzyl L-glutamate | Mixed carboxylic-carbonic anhydride | nih.govresearchgate.net |
| Methotrexate gamma-(3,4-methylenedioxyanilide) | 4-amino-4-deoxy-N10-methylpteroic acid | Diethyl phosphorocyanidate | nih.govresearchgate.net |
| Methotrexate gamma-(3,4-dihydroxanilide) | Methotrexate gamma-(3,4-methylenedioxyanilide) | Boron tris(trifluoroacetate) cleavage | nih.govresearchgate.net |
| Methotrexate dianilide | 4-amino-4-deoxy-N10-methylpteroic acid, L-glutamic acid dianilide | Mixed carboxylic-carbonic anhydride | nih.gov |
Comparative Synthetic Yields and Methodological Advancements
Another significant advancement is the use of diethyl phosphorocyanidate as a coupling reagent, which has been successfully employed in the synthesis of various gamma-substituted derivatives of Methotrexate. nih.gov Furthermore, carbodiimide-mediated condensation, sometimes in the presence of N-hydroxysuccinimide, has been utilized to prepare new lipid-soluble bis(amide) derivatives of Methotrexate. nih.gov For instance, Methotrexate dianilide was prepared in comparable yields using both the mixed carboxylic-carbonic anhydride method and the carbodiimide-mediated approach. nih.gov
Biochemical and Cellular Mechanisms of Action of Methotrexate Gamma Monoamide
Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate-gamma-monoamide
The principal target of Methotrexate (B535133) and its analogues is Dihydrofolate Reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor, acting as a one-carbon donor in a variety of metabolic reactions required for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound leads to a depletion of the intracellular pool of reduced folates, thereby disrupting DNA synthesis, repair, and cellular replication.
Research into the biological activity of this compound has demonstrated that it is a potent inhibitor of DHFR, though generally less so than its parent compound, Methotrexate. In studies using purified DHFR from murine L1210 leukemia cells, the 50% inhibitory concentration (IC50) of various gamma-monoamide derivatives was found to be 1.5- to 5-fold higher than that of Methotrexate. nih.gov This indicates a moderately lower intrinsic inhibitory activity against the isolated enzyme. For instance, the gamma-(3,4-methylenedioxyanilide) of Methotrexate was evaluated for its ability to inhibit purified DHFR. nih.gov
The following table summarizes the comparative inhibitory concentrations against purified L1210 DHFR for Methotrexate and one of its gamma-monoamide derivatives.
| Compound | IC50 (nM) against L1210 DHFR |
| Methotrexate (MTX) | ~20 |
| Aminopterin (B17811) (AMT) γ-monoamides | 44 - 130 |
| Data sourced from studies on purified DHFR from murine leukemia cells. The IC50 values for aminopterin γ-monoamides are presented as a range, as various derivatives were tested. acs.org |
Studies suggest that for gamma-monoamide derivatives, factors such as cellular uptake and metabolism are more critical determinants of their in vitro growth-inhibitory activity than their direct binding affinity for DHFR. nih.gov The conversion of the gamma-carboxyl group to a more lipophilic amide can alter how the compound crosses the cell membrane. The nature of the substituent on the amide also plays a role, with N-aryl and N-aralkyl derivatives showing greater potency than N-tert-alkyl derivatives. nih.gov This suggests that while the fundamental mechanism of DHFR inhibition is retained, the structural change primarily impacts the pharmacokinetics at the cellular level. nih.gov
Impact on Folate-Dependent Metabolic Pathways
De novo purine (B94841) synthesis, the process of creating new purine nucleotides, is highly dependent on THF cofactors. The parent compound, Methotrexate, particularly in its polyglutamated form, is known to inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), a key enzyme in the final stages of the purine synthesis pathway. clinpgx.orgpatsnap.com This inhibition leads to an accumulation of AICAR and a reduction in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) and guanine (B1146940) nucleotides. clinpgx.org
While specific studies detailing the direct inhibitory effect of this compound on ATIC are not extensively available, its established role as a DHFR inhibitor implies an indirect disruption of this pathway through the depletion of the necessary THF cofactors. oncotarget.com The reduction in available one-carbon units would inherently slow down the entire purine synthesis pathway.
The synthesis of pyrimidines, specifically the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), is a critical step for DNA replication. This reaction is catalyzed by thymidylate synthase (TYMS) and requires 5,10-methylenetetrahydrofolate as the one-carbon donor. patsnap.com Inhibition of DHFR by Methotrexate and its derivatives leads to a depletion of this essential cofactor, which in turn inhibits TYMS activity and halts dTMP production. nih.gov
Furthermore, the inhibition of DHFR causes an intracellular accumulation of dihydrofolate (DHF) polyglutamates, which can directly inhibit TYMS. nih.gov Although Methotrexate itself is a relatively weak inhibitor of TYMS, its polyglutamated metabolites show significantly greater potency. researchgate.netnih.gov For this compound, its primary impact on pyrimidine (B1678525) synthesis is expected to occur through this same mechanism of THF depletion. Direct studies on the inhibitory potential of this specific monoamide derivative against TYMS are limited.
One-carbon metabolism is a network of interconnected pathways that mediate the transfer of one-carbon units, essential for the synthesis of nucleotides, amino acids (like methionine), and for methylation reactions. oncotarget.comnih.gov Folate cofactors, regenerated by DHFR, are central to this network. frontiersin.org By inhibiting DHFR, this compound disrupts the entire one-carbon cycle. nih.gov
Intracellular Polyglutamation of this compound and Analogues
The intracellular conversion of methotrexate (MTX) to its polyglutamated derivatives is a critical determinant of its therapeutic activity. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the gamma-carboxyl group of the parent compound. researcher.lifemdpi.com These polyglutamated forms, including this compound, are retained more effectively within the cell and exhibit enhanced inhibitory effects on key enzymes in folate metabolism. mdpi.comnih.govnih.govjci.orgsemanticscholar.org
Folylpolyglutamate synthetase (FPGS) is the key enzyme responsible for the addition of glutamate residues to methotrexate and its analogues, forming polyglutamates. researcher.lifenih.govplos.orgnih.gov This process is crucial for the intracellular retention and efficacy of the drug. mdpi.comsemanticscholar.org The activity of FPGS can vary among individuals and different cell types, influencing the extent of polyglutamation and, consequently, the therapeutic response to methotrexate. mdpi.comnih.gov
Studies have shown a correlation between FPGS activity and the accumulation of long-chain methotrexate polyglutamates (MTX-PGs). nih.govnih.gov For instance, in acute lymphoblastic leukemia (ALL), higher FPGS activity in B-lineage blasts is associated with a greater accumulation of long-chain MTX-PGs compared to T-lineage ALL, which may contribute to the better treatment outcomes observed in B-lineage ALL. nih.gov Furthermore, polymorphisms in the FPGS gene have been linked to variations in MTX-PG levels and the incidence of adverse events in patients. researchgate.net
The regulation of FPGS expression and activity is complex. Alternative splicing of FPGS pre-mRNA can lead to the formation of splice variants with diminished activity, potentially resulting in reduced MTX polyglutamation and decreased drug responsiveness. semanticscholar.org
Interactive Data Table: FPGS Activity and Methotrexate Polyglutamate Accumulation in Leukemia
| Cell Lineage | Median FPGS Activity (pmol/h/mg protein) | Percentage of Long-Chain MTX-PG (Glu3-6) |
| B-lineage ALL | 689 | 92% |
| T-lineage ALL | Not specified | 65% |
| ANLL | 181 | Not specified |
Data derived from studies on acute lymphoblastic leukemia (ALL) and acute nonlymphoblastic leukemia (ANLL) blasts. nih.gov
Gamma-glutamyl hydrolase (GGH), also known as conjugase, is a lysosomal enzyme that counteracts the action of FPGS by removing the terminal gamma-linked glutamate residues from polyglutamated folates and antifolates like methotrexate. researcher.lifenih.govnih.govwikipedia.org This deglutamation process facilitates the efflux of the drug from the cell, thereby reducing its intracellular concentration and duration of action. researcher.lifenih.gov
The balance between the activities of FPGS and GGH is a critical determinant of the steady-state levels of intracellular MTX-PGs. nih.govnih.gov A higher GGH to FPGS activity ratio is predictive of lower accumulation of long-chain MTX-PGs. nih.gov Overexpression of GGH has been associated with decreased intracellular MTX-PG levels and, in some cases, resistance to methotrexate. nih.gov
Genetic polymorphisms in the GGH gene can also influence its enzymatic activity. For example, the 452C>T (T127I) single nucleotide polymorphism has been associated with lower GGH activity and higher accumulation of long-chain MTX-PGs in acute lymphoblastic leukemia cells. nih.gov This variant exhibits a higher Km and lower catalytic efficiency for long-chain MTX-PGs, suggesting a substrate-specific effect. nih.gov
Interactive Data Table: GGH/FPGS Ratio and MTX Polyglutamate Accumulation
| Parameter | Correlation with GGH/FPGS Ratio | Significance (p-value) |
| Relative levels of long-chain polyglutamates/total polyglutamates | r = 0.81 | < 0.001 |
This table illustrates the strong inverse correlation between the GGH/FPGS activity ratio and the relative amount of long-chain methotrexate polyglutamates accumulated in leukemic blasts. nih.gov
The polyglutamated forms of methotrexate are not only retained more effectively within cells but are also more potent inhibitors of several key enzymes involved in folate-dependent pathways. researcher.lifemdpi.comnih.gov These enzymes include dihydrofolate reductase (DHFR), thymidylate synthase (TYMS), and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC). researcher.lifemdpi.comresearchgate.net
The increased inhibitory potency of MTX-PGs is attributed to their higher affinity for these target enzymes compared to the monoglutamate form. researcher.life For instance, longer-chain MTX-PGs (Glu3-5) dissociate more slowly from DHFR than the parent drug, leading to a more sustained inhibition of the enzyme. nih.govjci.org This prolonged inhibition of crucial metabolic pathways enhances the cytotoxic effects of the drug. researcher.lifenih.gov
Interactive Data Table: Dissociation Half-life of Methotrexate Polyglutamates from DHFR
| Methotrexate Polyglutamate Form | Dissociation t 1/2 (minutes) |
| MTX-Glu1 | 12 |
| MTX-Glu2 | 30 |
| MTX-Glu3 | 102 |
| MTX-Glu4 | 108 |
| MTX-Glu5 | 120 |
This table demonstrates the progressively slower dissociation of longer-chain methotrexate polyglutamates from dihydrofolate reductase (DHFR), indicating a more prolonged inhibitory effect. nih.gov
Cellular Responses Beyond Folate Antagonism
While the primary mechanism of action of methotrexate is the inhibition of folate-dependent enzymes, its therapeutic effects are also mediated by mechanisms that extend beyond folate antagonism. These include the modulation of adenosine signaling pathways and interactions with other molecular targets.
Methotrexate polyglutamates are potent inhibitors of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC). nih.govresearchgate.netresearchgate.net Inhibition of ATIC leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase and AMP deaminase. nih.govresearchgate.netresearchgate.net This inhibition results in an increased intracellular concentration of AMP, which is then converted to adenosine. nih.govresearchgate.net
The accumulated adenosine is released into the extracellular space where it can bind to adenosine receptors on the surface of various cells, including immune cells. researchgate.netscispace.com The anti-inflammatory effects of methotrexate are, at least in part, mediated by the stimulation of A2A and A3 adenosine receptors. nih.gov The conversion of extracellular AMP to adenosine is facilitated by the enzyme ecto-5'-nucleotidase (CD73). nih.govnih.gov Studies in CD73-deficient mice have shown that the anti-inflammatory actions of methotrexate are dependent on this extracellular conversion of adenine (B156593) nucleotides to adenosine. nih.gov
Recent research has identified high-mobility group box 1 (HMGB1) as a direct binding protein for methotrexate. nih.govplos.orgelsevierpure.com HMGB1 is a nuclear protein that can be released into the extracellular space and act as a pro-inflammatory cytokine. nih.gov
Studies have shown that methotrexate can directly bind to HMGB1, specifically to a region that is important for its interaction with the Receptor for Advanced Glycation Endproducts (RAGE). nih.govplos.orgelsevierpure.com This binding impedes the HMGB1/RAGE interaction, thereby inhibiting HMGB1-mediated inflammatory responses, such as the release of TNF-α. nih.govplos.orgelsevierpure.com In the context of rheumatoid arthritis, methotrexate treatment has been shown to reduce the expression of HMGB1 in synovial tissues, which may contribute to its disease-modifying effects. nih.gov
Interactive Data Table: Binding Affinity of Methotrexate to HMGB1 Domains
| HMGB1 Truncated Protein | Dissociation Constant (KD) (µM) |
| Al (G1-K87) | 0.50 ± 0.03 |
| Bj (F88-K181) | 0.24 ± 0.01 |
This table shows the dissociation constants for the binding of methotrexate to two different truncated versions of the HMGB1 protein, indicating a direct interaction. nih.govelsevierpure.com
Molecular Basis of Cellular Resistance to Methotrexate Gamma Monoamide
Mechanisms of Impaired Drug Transport
The intracellular concentration of Methotrexate-gamma-monoamide is a critical determinant of its cytotoxic activity. This concentration is maintained by a balance between influx and efflux transport systems. Resistance frequently arises from alterations in the function or expression of transporters responsible for moving the drug across the cell membrane.
The primary mechanism for this compound entry into mammalian cells is through the Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene. nih.govmdpi.com This protein is a bidirectional, high-capacity transporter responsible for the uptake of reduced folates and antifolate chemotherapeutic agents. clinpgx.orgwikipedia.org Impaired function of RFC is a well-documented mechanism of resistance.
Reduced uptake can result from several alterations to the SLC19A1 gene or its expression:
Gene Mutations: Mutations within the SLC19A1 gene can result in a transporter protein with a lower affinity for this compound, rendering transport less efficient. mdpi.com
Genetic Polymorphisms: Single-nucleotide polymorphisms (SNPs) in the SLC19A1 gene have been associated with altered drug transport and clinical outcomes. For example, the G80A (rs1051266) polymorphism can influence the transporter's structure and function, potentially lowering its affinity for the drug and leading to higher plasma levels and reduced intracellular accumulation. mdpi.com
Studies in various cancer cell lines have demonstrated that a decreased expression of the SLC19A1 gene is strongly associated with the development of resistance. e-crt.org As RFC is the major importer, any functional impairment directly contributes to a lower intracellular drug concentration, allowing cells to evade the therapeutic effects of this compound. nih.gov
| Factor | Mechanism of Action | Impact on this compound | Reference |
| Decreased Expression | Reduced transcription of the SLC19A1 gene. | Fewer transporters at the cell surface, leading to diminished drug uptake. | e-crt.org |
| Mutations | Alterations in the coding sequence of the SLC19A1 gene. | Production of a transporter protein with reduced binding affinity for the drug. | mdpi.com |
| Polymorphisms (e.g., G80A) | Genetic variations in the SLC19A1 gene. | Changes in transporter structure and function, leading to less efficient drug influx. | mdpi.com |
While impaired influx is a significant resistance mechanism, the active removal of this compound from the cell via efflux pumps is equally important. Members of the ATP-binding cassette (ABC) superfamily of transporters utilize ATP hydrolysis to actively export a wide variety of substrates, including chemotherapeutic agents, from the cell. consensus.appnih.gov Overexpression of certain ABC transporters is a primary cause of multidrug resistance (MDR).
Several ABC transporters have been implicated in the efflux of this compound and its metabolites:
ABCC Family (Multidrug Resistance Proteins, MRPs): Several members of this family, including ABCC1 (MRP1), ABCC2 (MRP2), and ABCC3 (MRP3), are capable of transporting this compound. cuni.cznih.gov These transporters are often found on the basolateral membrane of polarized cells and contribute to systemic drug disposition. nih.gov Overexpression of these proteins in cancer cells leads to decreased intracellular drug accumulation and resistance. nih.gov
ABCG2 (Breast Cancer Resistance Protein, BCRP): This transporter is another key player in antifolate resistance. Like the MRPs, ABCG2 can efflux both the parent drug and its polyglutamated forms, reducing cellular retention. nih.gov
These transporters function as low-affinity but high-capacity exporters, effectively lowering the intracellular concentration of the drug below the threshold required for therapeutic efficacy. nih.gov Selective dysregulation, such as the overexpression of ABCB1 and downregulation of ABCC1, has been observed in resistant leukemia cells. consensus.app
| Transporter | Common Name | Function in Resistance | Reference |
| ABCB1 | P-glycoprotein (P-gp) | Actively effluxes the drug from the cell. | consensus.appnih.gov |
| ABCC1, ABCC2, ABCC3 | Multidrug Resistance Protein (MRP1, MRP2, MRP3) | Transport the drug and its metabolites out of the cell. | nih.govcuni.cznih.gov |
| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Effluxes both mono- and polyglutamated forms of the drug. | nih.gov |
Alterations in Target Enzyme Expression and Activity
This compound exerts its cytotoxic effect by inhibiting Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway responsible for DNA synthesis and cell replication. nih.govyoutube.com Alterations that affect this target enzyme, either by increasing its quantity or reducing its affinity for the drug, are common mechanisms of resistance.
One of the most frequently observed mechanisms of resistance is the overexpression of the DHFR enzyme. e-crt.orgnih.gov This is often a result of DHFR gene amplification, where multiple copies of the gene are produced. nih.gov With an increased amount of DHFR in the cell, the concentration of this compound may be insufficient to inhibit all enzyme molecules. This allows a fraction of the DHFR to remain active, continuing the production of tetrahydrofolate needed for the synthesis of nucleotides, thus enabling DNA replication and cell division to proceed despite the presence of the drug. nih.govyoutube.com Increased levels of DHFR mRNA have been shown to correlate with resistance to therapy in clinical settings. nih.gov
Resistance can also arise from structural changes in the DHFR enzyme caused by mutations in the DHFR gene. These mutations can alter the conformation of the active site, thereby reducing the binding affinity of this compound. e-crt.orgnih.gov As a result, a much higher intracellular concentration of the drug is required to achieve effective inhibition of the mutated enzyme.
Numerous studies have identified specific mutations that confer resistance:
F31 Substitutions: Replacing phenylalanine at position 31 with residues like glycine (B1666218) (F31G) or serine (F31S) can decrease the affinity for the drug by over 10-fold due to the loss of important van der Waals and hydrophobic interactions. nih.gov
L22Y Mutation: Changing leucine (B10760876) to tyrosine at position 22 has been shown to result in higher resistance to the drug. umn.edu
F31R/Q35E Double Mutant: This engineered variant displays a dramatic (>650-fold) decrease in drug affinity while maintaining catalytic activity comparable to the wild-type enzyme, demonstrating the synergistic effect of combined substitutions. nih.gov
Because the drug and the natural substrate, dihydrofolate, bind to the same active site, most mutations that decrease drug affinity also reduce substrate affinity to some extent. nih.gov However, the loss of affinity for this compound is often significantly greater, providing a selective advantage for the resistant cells. nih.govresearchgate.net
| DHFR Mutation | Effect on Binding Affinity | Mechanism | Reference |
| F31G / F31S | >10-fold decrease | Loss of van der Waals and hydrophobic contacts with the drug. | nih.gov |
| L22Y | Increased resistance | Alteration of the active site. | umn.edu |
| F31R/Q35E | >650-fold decrease | Synergistic effects of combined substitutions leading to increased residue disorder and loss of polar contacts. | nih.gov |
Modulation of Intracellular Metabolism of this compound
Once inside the cell, this compound is converted into polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). nih.govmdpi.com This process is crucial for the drug's efficacy, as polyglutamation traps the drug inside the cell and increases its inhibitory potency against DHFR and other folate-dependent enzymes. mdpi.comjci.org The polyglutamate chain is removed by the enzyme gamma-glutamyl hydrolase (GGH). nih.gov Resistance can develop through the disruption of this metabolic balance.
Increased Deglutamation: Overexpression of GGH can lead to resistance by accelerating the removal of glutamate (B1630785) residues from MTX-PGs. nih.gov This converts the highly retained polyglutamated forms back to the parent monoamide form, which can then be easily effluxed from the cell. nih.gov
Therefore, the ratio of FPGS to GGH activity is a critical determinant of intracellular drug accumulation and cytotoxicity. nih.govnih.gov A low FPGS/GGH ratio can predict poor drug efficacy and resistance by favoring the non-retained, less active form of the drug. nih.gov
Increased Gamma-Glutamyl Hydrolase (GGH) Activity
Gamma-glutamyl hydrolase (GGH) is a cellular enzyme responsible for the hydrolysis of polyglutamated folates and antifolates. The process of polyglutamylation, which is the addition of multiple glutamate residues to methotrexate (B535133), is critical for its intracellular retention and cytotoxic activity. High levels of GGH can reverse this process, leading to the rapid efflux of the drug from the cell and thereby conferring resistance.
Decreased Folylpolyglutamate Synthetase (FPGS) Activity
Folylpolyglutamate synthetase (FPGS) is the enzyme that catalyzes the addition of glutamate residues to folates and methotrexate, a process essential for their intracellular accumulation and therapeutic efficacy. Decreased FPGS activity is a well-established mechanism of resistance to methotrexate, as it leads to reduced formation of cytotoxic polyglutamates.
For this compound, the role of FPGS in its direct metabolism is obviated by the chemical modification at the gamma-carboxyl group of the glutamate. This modification prevents FPGS from recognizing the molecule as a substrate for the addition of further glutamate residues. Therefore, a decrease in FPGS activity would not directly impact the intracellular concentration of this compound in the way it does for methotrexate. However, cells with decreased FPGS activity may exhibit a broader phenotype of antifolate resistance. Reduced FPGS activity leads to a general decrease in the polyglutamylation of endogenous folates, which could potentially alter the cellular environment in a way that confers cross-resistance to other antifolates, including this compound, although this is not considered a direct resistance mechanism to the monoamide compound itself.
Bypass Pathways and Salvage Mechanisms in Resistant Cells
Methotrexate and its analogues, including this compound, primarily exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the regeneration of tetrahydrofolate, a key cofactor in the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.
Cells can develop resistance to DHFR inhibitors by activating bypass and salvage pathways that circumvent the need for de novo nucleotide synthesis. The primary salvage pathway involves the uptake and utilization of preformed purines (hypoxanthine and guanine) and thymidine (B127349) from the extracellular environment. By utilizing these salvage pathways, cancer cells can continue to synthesize DNA and RNA even in the presence of potent DHFR inhibition by this compound. The upregulation of nucleoside transporters and salvage pathway enzymes can therefore be a significant mechanism of resistance.
Cross-Resistance Patterns with Parent Methotrexate and Other Antifolates
Studies on lipophilic gamma-monoamide derivatives of aminopterin (B17811) and methotrexate have provided insights into their activity against cell lines with established resistance to the parent compounds. Research has shown that the primary mechanism of resistance in certain murine L1210 leukemia (L1210/R81) and human leukemic lymphoblast (CEM/MTX) cell lines is a defect in drug uptake via active transport.
The in vitro growth inhibitory activity of a specific this compound, the gamma-(3,4-methylenedioxyanilide) of methotrexate, was evaluated against both wild-type and methotrexate-resistant cell lines. The results indicated that while this derivative was a less potent inhibitor of purified DHFR compared to methotrexate, its cellular activity was significantly influenced by factors other than direct enzyme inhibition, such as cellular uptake. nih.gov
The data from these studies demonstrate that cell lines with impaired uptake of methotrexate also exhibit cross-resistance to its gamma-monoamide derivative, although the degree of resistance can vary. This suggests that while the lipophilic nature of the gamma-monoamides may facilitate some level of passive diffusion across the cell membrane, active transport mechanisms still play a role in their intracellular accumulation and cytotoxicity.
Below is a data table summarizing the in vitro growth inhibitory activity (IC50) of Methotrexate and its gamma-(3,4-methylenedioxyanilide) derivative against sensitive and resistant leukemia cell lines.
| Compound | Cell Line | IC50 (µM) | Resistance Factor |
| Methotrexate | L1210 (sensitive) | 0.003 | - |
| L1210/R81 (resistant) | 0.6 | 200 | |
| Methotrexate-gamma-(3,4-methylenedioxyanilide) | L1210 (sensitive) | 0.02 | - |
| L1210/R81 (resistant) | 1.0 | 50 |
Data sourced from Rosowsky et al., J. Med. Chem. 1986, 29, 9, 1703-1709. nih.gov
Advanced Delivery Strategies and Conjugates Incorporating Methotrexate Gamma Monoamide
Prodrug Design and Activation Mechanisms
Prodrug strategies involving Methotrexate-gamma-monoamide are designed to temporarily inactivate the drug, altering its pharmacokinetic profile to improve delivery and reduce systemic toxicity. Activation at the target site is then achieved through specific physiological or external triggers.
Amino Acid and Peptide Conjugates for Enhanced Transport
This compound can be conjugated with amino acids and peptides to leverage cellular transport mechanisms, thereby enhancing its uptake into target cells. Lipophilic amino acid conjugates, for instance, are designed to overcome transport resistance in tumor cell lines. Studies have shown that while both α- and γ-monoamide conjugates of methotrexate (B535133) with lipoamino acids exhibit antitumor activity, the γ-conjugates are particularly effective against cell lines with defective methotrexate transport systems. This suggests that modifying the gamma-carboxyl group can create compounds that partially circumvent impaired drug uptake pathways.
Furthermore, conjugating this compound to peptide hormones that target specific receptors on tumor cells represents a promising strategy for targeted drug delivery. A convenient synthetic method allows for the selective coupling of methotrexate through the gamma-carboxyl group of its glutamic acid moiety to a free amino group in peptide analogs. These conjugates are designed to deliver methotrexate specifically to tumors that overexpress the corresponding peptide hormone receptors, thereby increasing the local concentration of the drug and minimizing off-target effects.
Table 1: Examples of Amino Acid and Peptide Conjugates of this compound
| Conjugate Type | Moiety | Rationale |
| Lipoamino Acid Conjugate | Short-chain alkylamino acids | Overcoming transport resistance in tumor cells. |
| Peptide Hormone Conjugate | Somatostatin (B550006) analog | Targeting tumors with somatostatin receptors. |
| Peptide Hormone Conjugate | Luteinizing hormone-releasing hormone (LH-RH) analog | Targeting tumors with LH-RH receptors. |
Enzyme-Triggered Release Strategies (e.g., Antibody-Directed Enzyme Prodrug Therapy - ADEPT)
Enzyme-triggered release strategies offer a high degree of specificity by activating a prodrug at the target site. Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a prominent example of this approach. In ADEPT, an antibody-enzyme conjugate is first administered and allowed to localize at the tumor site. Subsequently, a non-toxic prodrug, such as a this compound derivative, is administered systemically. The enzyme, now concentrated at the tumor, cleaves the promoiety from the prodrug, releasing the active cytotoxic agent directly at the site of action.
A common enzyme used in this strategy is carboxypeptidase A (CPA). Methotrexate-peptide prodrugs, where an amino acid is linked to the methotrexate molecule, can be designed to be activated by CPA hydrolysis. This process yields the parent drug, methotrexate, which can then exert its therapeutic effect. The principle of ADEPT is to selectively generate the active drug in the extracellular space of the tumor, leading to localized cytotoxicity and a bystander effect that kills neighboring tumor cells.
Amide Prodrugs for Improved Plasma Stability and CNS Penetration
Amide prodrugs of this compound can be designed to enhance plasma stability and improve penetration across the blood-brain barrier (BBB). Methotrexate's poor permeability across the BBB limits its efficacy against brain tumors. To address this, a reversible conjugate of methotrexate with L-lysine, forming an amide linkage, has been developed. This prodrug demonstrated increased stability in plasma and significantly enhanced brain permeability compared to the parent drug. The strategy capitalizes on endogenous amino acid transporters at the BBB to facilitate CNS delivery.
Another innovative approach involves creating amide prodrugs that are substrates for enzymes enriched in the central nervous system (CNS), such as fatty acid amide hydrolase (FAAH). By converting a drug's carboxylic acid group into an amide, the molecule's physicochemical properties can be altered to favor BBB penetration. Once in the CNS, FAAH cleaves the amide bond, releasing the active drug. This strategy has the potential to significantly increase brain exposure to the therapeutic agent while minimizing peripheral side effects.
Macromolecular Conjugates and Nanocarriers
Conjugating this compound to macromolecules and incorporating it into nanocarriers are advanced strategies to improve its pharmacokinetic profile, enhance tumor targeting, and control its release.
Polymer-Drug Conjugates (e.g., polyaspartamide-MTX)
Polymer-drug conjugates offer several advantages, including improved water solubility, prolonged plasma half-life, and passive tumor targeting through the enhanced permeability and retention (EPR) effect. While specific research on polyaspartamide conjugated to this compound is limited, the principles can be extrapolated from studies on similar polymer conjugates, such as poly(gamma-glutamyl) methotrexate.
Poly(gamma-glutamyl) conjugates of methotrexate have been synthesized and evaluated for their biological activity. These conjugates involve the attachment of one or more glutamic acid residues to the gamma-carboxyl group of the glutamate (B1630785) moiety of methotrexate. This polyanionic nature can influence the drug's interaction with cells and its pharmacokinetic properties. The synthesis of these conjugates allows for the controlled addition of glutamate units, enabling the fine-tuning of the conjugate's characteristics. The development of such polymer-drug conjugates holds promise for creating more effective and less toxic cancer therapies.
Lipophilic Conjugates for Membrane Permeability Enhancement
To overcome the challenge of methotrexate resistance due to impaired transport into cancer cells, lipophilic conjugates of this compound have been developed. By increasing the lipophilicity of the drug, these conjugates can enhance its ability to permeate cell membranes, bypassing the need for specific transporters.
One approach involves conjugating methotrexate with lipoamino acids through an amide linkage at the gamma-carboxyl position. Studies have shown that these gamma-substituted lipophilic conjugates are almost equally sensitive to both methotrexate-sensitive and transport-resistant cell lines. This indicates that they can partially circumvent the defective transport system, making them promising candidates for the treatment of methotrexate-resistant tumors. Another example is the conjugation of methotrexate to dimyristoylphosphatidylethanolamine, a lipid, to create a lipophilic derivative. Such modifications have been shown to modulate the biological activity of methotrexate.
Table 2: Research Findings on Lipophilic this compound Conjugates
| Conjugate | Key Finding | Reference Cell Lines |
| Methotrexate-gamma-lipoamino acid | Partially circumvents impaired transport system. | CCRF-CEM (sensitive) and CEM/MTX (resistant) |
| Methotrexate-gamma-dimyristoylphosphatidylethanolamine | Modulates mediator release from macrophages. | Rat peritoneal macrophages |
Antibody-Drug Conjugates (ADCs) with Methotrexate Linkers
The conjugation of methotrexate (MTX) to monoclonal antibodies (mAbs) represents a targeted therapeutic strategy to enhance drug delivery to tumor cells while minimizing systemic toxicity. nih.gov Methotrexate has been covalently attached to various murine monoclonal antibodies, including those reactive with human colon carcinoma and the transferrin receptor. nih.gov The coupling process, often involving the activation of MTX with N-hydroxysuccinimide, allows for the attachment of up to 13 MTX molecules per antibody molecule while preserving the antibody's activity. nih.gov These antibody-drug conjugates (ADCs) have demonstrated specificity and efficacy in both in vitro and in vivo models. nih.gov
The mechanism of action for these MTX-ADCs involves a different cellular uptake pathway compared to free MTX. While free MTX enters cells via a specific carrier mechanism, MTX-antibody conjugates are internalized through endocytosis. nih.gov Following binding to their target receptors on the cell surface, the entire ADC-receptor complex is engulfed by the cell. nih.gov The conjugate is then trafficked to lysosomes, where it is degraded, leading to the release of free MTX into the cytoplasm. nih.gov Once in the cytoplasm, the released MTX can exert its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). nih.gov This alternative entry mechanism can be advantageous in overcoming resistance mechanisms associated with impaired transport of free MTX. nih.gov
Preclinical studies have shown that MTX-antibody conjugates can inhibit the growth of tumor cells in culture in a highly specific manner, having no effect on cells that lack the target antigen. nih.gov In vivo, these conjugates have been shown to impair the growth of established tumors. nih.gov However, it has been noted that MTX complexed to an antibody is generally less potent than the free drug in vitro. nih.gov The design of the linker connecting the drug to the antibody is a critical component of ADC technology, influencing the stability of the conjugate in circulation and the efficiency of drug release within the target cell. Both cleavable and non-cleavable linkers have been explored in ADC development. mdpi.com
Nanomaterial-Based Delivery Systems (e.g., graphene quantum dots)
Nanomaterials, such as graphene quantum dots (GQDs), have emerged as promising carriers for the targeted delivery of anticancer drugs like methotrexate. nih.govnih.gov Graphene quantum dots are novel nanomaterials with applications in therapeutics due to their favorable properties, including good water solubility, low cytotoxicity, and a large surface area-to-volume ratio, which allows for efficient drug loading. nih.gov
Nitrogen-doped graphene quantum dots (N-GQDs) have been synthesized and loaded with methotrexate to create an efficient drug delivery system. nih.govresearchgate.net The loading of MTX onto N-GQDs is achieved through strong π-π stacking interactions between the drug and the nanomaterial. nih.govresearchgate.net In vitro studies have demonstrated that while the drug-free N-GQD nanocarriers are highly biocompatible, the MTX-loaded N-GQDs are more cytotoxic to human breast cancer cells than free MTX. nih.govresearchgate.net This suggests that the GQD-based delivery system can enhance the anticancer efficacy of methotrexate. nih.gov
The mechanism of drug delivery using GQDs often relies on the enhanced permeability and retention (EPR) effect, which allows nanoparticles to accumulate in tumor tissues. nih.gov Once at the tumor site, the drug can be released from the GQD carrier. nih.gov The unique structure of GQDs, with two faces and edges, can increase their drug loading capacity. researchgate.net The receptor-mediated endocytosis of GQDs can also facilitate more accurate and selective cancer diagnostic and therapeutic approaches. researchgate.net
| Nanomaterial | Drug Loading Mechanism | Key Findings | Reference |
|---|---|---|---|
| Nitrogen-doped Graphene Quantum Dots (N-GQDs) | π-π stacking interaction | Drug-free N-GQDs are biocompatible; MTX-loaded N-GQDs are more cytotoxic to breast cancer cells than free MTX. | nih.gov |
Pre-clinical Evaluation of Conjugates and Prodrugs
In Vitro Cytotoxicity Assessments in Sensitive and Resistant Cell Lines
The in vitro cytotoxicity of this compound derivatives has been evaluated in various cancer cell lines, including those sensitive and resistant to conventional methotrexate treatment. nih.gov Lipophilic gamma-monoamide derivatives of aminopterin (B17811) and methotrexate were tested against wild-type L1210 murine leukemia cells and a subline (L1210/R81) with high-level resistance to MTX due to a defect in drug uptake. nih.gov Several of these gamma-monoamides demonstrated potency comparable to the parent drug in the wild-type cells. nih.gov
Notably, all of the tested gamma-monoamides were more potent than methotrexate against the resistant L1210/R81 cell line. nih.gov This suggests that modifying the gamma-carboxylate group of methotrexate can lead to compounds that are better able to overcome transport-based resistance. nih.gov Similar studies were conducted in human leukemic lymphoblasts (CEM cells) and a resistant subline (CEM/MTX), which also has impaired drug uptake. nih.gov Some of the aminopterin gamma-monoamides showed greater potency than the parent acid against the resistant CEM/MTX cells. nih.gov
The inhibitory concentration (IC50) values of the gamma-monoamides against dihydrofolate reductase (DHFR) were only 1.5- to 5-fold higher than that of the parent acids. nih.gov However, the IC50 values for growth inhibition in cultured cells varied over a much wider range, indicating that factors such as cellular uptake and metabolism, rather than just DHFR binding, are key determinants of the in vitro activity of these compounds. nih.gov Generally, γ-N-aryl and γ-N-aralkyl derivatives were found to be more potent than γ-N-tert-alkyl derivatives. nih.gov
| Cell Line | Resistance Mechanism | Finding | Reference |
|---|---|---|---|
| L1210/R81 (murine leukemia) | Defective drug uptake | All tested gamma-monoamides were more potent than methotrexate. | nih.gov |
| CEM/MTX (human leukemic lymphoblasts) | Defective drug uptake | Some aminopterin gamma-monoamides were more potent than the parent acid. | nih.gov |
Mechanistic Studies on Overcoming Transport Resistance via Conjugation
A primary mechanism of resistance to methotrexate is impaired transport into cancer cells. nih.gov Studies on methotrexate-gamma-monoamides suggest that conjugation at the gamma-carboxylate position can help overcome this resistance. nih.gov The increased lipophilicity of these derivatives may allow them to enter cells through passive diffusion or other transport mechanisms that are not utilized by the parent drug, methotrexate. nih.gov
The observation that gamma-monoamides are significantly more active against murine leukemia cells (L1210/R81) with defective MTX uptake compared to the parent compound strongly supports this hypothesis. nih.gov The fact that the difference in activity is much more pronounced in whole-cell assays than in assays with purified DHFR further indicates that the primary advantage of these conjugates lies in their ability to bypass the transport-related resistance mechanism. nih.gov It is also possible that these amides are metabolized differently within the cell compared to methotrexate. nih.gov
Comparative Activity of Conjugates vs. Free Methotrexate
Direct comparisons of the in vitro activity of methotrexate-gamma-monoamides and free methotrexate have consistently shown the potential of these conjugates to overcome drug resistance. nih.gov While some gamma-monoamides exhibit potency comparable to free methotrexate in sensitive cell lines, their superior performance in resistant cell lines is a key finding. nih.gov
For instance, all tested gamma-monoamides were more potent than methotrexate in the L1210/R81 resistant murine leukemia cell line. nih.gov In contrast, studies on alpha-monoamides of methotrexate showed that their growth inhibitory concentrations for murine L1210 cells were 2-3 orders of magnitude higher than that of methotrexate, while gamma-propylamide was only 1-2 orders higher. nih.gov This highlights the importance of the position of the amide modification on the glutamic acid moiety of methotrexate.
Furthermore, when methotrexate is loaded onto nitrogen-doped graphene quantum dots (N-GQDs), the resulting conjugate demonstrates greater cytotoxicity against human breast cancer cells compared to free methotrexate. nih.gov This enhanced activity is attributed to the efficient delivery of the drug into the cells by the nanocarrier. nih.gov
| Conjugate Type | Cell Line/Model | Comparative Finding | Reference |
|---|---|---|---|
| Gamma-monoamides | L1210/R81 (resistant murine leukemia) | More potent than free methotrexate. | nih.gov |
| Gamma-propylamide | Murine L1210 cells | Growth inhibition 1-2 orders of magnitude higher than methotrexate. | nih.gov |
| Alpha-propylamide | Murine L1210 cells | Growth inhibition 2-3 orders of magnitude higher than methotrexate. | nih.gov |
| MTX-loaded N-GQDs | Human breast cancer cells | More cytotoxic than free methotrexate. | nih.gov |
Methodological Approaches in Studying Methotrexate Gamma Monoamide
Enzyme Inhibition Assays (e.g., purified DHFR from various sources)
Enzyme inhibition assays are fundamental in characterizing the interaction of Methotrexate-gamma-monoamide with its primary molecular targets. The principal target for methotrexate (B535133) and its polyglutamated derivatives is dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.
Researchers utilize purified DHFR from various sources—including human, bacterial, and cancer cell lines—to determine the inhibitory potency of this compound. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. A common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm as NADPH is oxidized during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
The inhibitory activity is quantified by determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While the addition of glutamate (B1630785) residues often enhances the inhibitory activity of methotrexate against other folate-dependent enzymes, the inhibition of DHFR is not significantly affected by its initial polyglutamylation. cuni.cz
Beyond DHFR, studies have also investigated the effect of this compound on other enzymes in the folate pathway, such as thymidylate synthase (TS). Research has shown that MTX-Glu1 exhibits uncompetitive inhibition against TS. nactem.ac.ukacs.orgacs.orgresearchgate.net The potency of inhibition against TS is significantly lower for MTX-Glu1 compared to its longer-chain polyglutamated counterparts (MTX-Glu2-5), which demonstrate a 75- to 300-fold greater potency. nactem.ac.ukresearchgate.net
| Enzyme Target | Inhibitor | Parameter | Value | Source Organism/Cell |
|---|---|---|---|---|
| Thymidylate Synthase | This compound (MTX-Glu1) | Ki | 13 µM | MCF-7 Human Breast Cancer Cells |
| Thymidylate Synthase | This compound (MTX-Glu1) | I50 | 22 µM | MCF-7 Human Breast Cancer Cells |
Cell-Based Assays for Growth Inhibition and Cytotoxicity
To understand the physiological effects of this compound at the cellular level, researchers employ a variety of cell-based assays. These assays are critical for determining the compound's ability to suppress cell proliferation and induce cell death (cytotoxicity), which are central to its anticancer activity.
Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. Cells are cultured in the presence of varying concentrations of the compound, and the resulting data are used to calculate the IC50 value—the concentration of the drug that inhibits cell growth by 50%.
| Cell Line | Compound | Assay | Parameter | Value (µM) |
|---|---|---|---|---|
| CCRF-CEM (Human leukemia) | Methotrexate | MTT | IC50 | 0.023 |
| CEM/R30dm (FPGS-deficient) | Methotrexate | MTT | IC50 | 8.31 |
Note: The table illustrates the importance of polyglutamylation for cytotoxicity. The CEM/R30dm cell line, deficient in the FPGS enzyme that converts MTX to MTX-Glu1 and higher polyglutamates, is significantly more resistant to methotrexate. haematologica.org
Techniques for Analyzing Intracellular Metabolites (e.g., HPLC for polyglutamates)
The efficacy of methotrexate is highly dependent on its intracellular conversion to polyglutamated forms, starting with this compound. Analyzing the intracellular concentrations of these metabolites is therefore crucial. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. sci-hub.seresearchgate.netnih.gov
The methodology involves several key steps. First, cells are exposed to methotrexate and then lysed. The intracellular contents are extracted, often through a process involving protein precipitation with acids like trichloroacetic acid. The resulting supernatant, containing methotrexate and its polyglutamates, is then separated and quantified.
Reverse-phase HPLC is commonly used to separate the different polyglutamate species (MTX-Glu1, MTX-Glu2, etc.). The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase, with retention times varying based on the number of glutamate residues. sci-hub.se Detection is often achieved using UV spectrophotometry or, for enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS). sci-hub.se This technique allows for the precise quantification of each polyglutamate form, providing a detailed profile of methotrexate metabolism within the cell. For example, LC-MS/MS has been successfully used to detect and quantify MTX-Glu1 and MTX-Glu2 in patient red blood cells and hair samples. sci-hub.se
Molecular Biology Techniques for Gene Expression and Protein Analysis (e.g., GGH, FPGS, Transporters)
The intracellular concentration of this compound and its subsequent derivatives is regulated by the activity of several key proteins. Molecular biology techniques are employed to study the expression and function of the genes encoding these proteins.
Folylpolyglutamate Synthetase (FPGS): This enzyme catalyzes the addition of glutamate residues to methotrexate, forming this compound and higher polyglutamates. Researchers use techniques like quantitative real-time PCR (qRT-PCR) to measure FPGS mRNA levels and Western blotting to analyze FPGS protein levels in cells. These studies help correlate FPGS expression with the rate of polyglutamation and sensitivity to methotrexate.
Gamma-glutamyl Hydrolase (GGH): GGH is a lysosomal enzyme that removes glutamate residues, converting longer-chain polyglutamates back to shorter forms and eventually to the monoglutamate form, which can then be effluxed from the cell. cuni.cz Overexpression of GGH can lead to a shift in the intracellular pool towards MTX-Glu1 and unmodified methotrexate, potentially contributing to drug resistance. cuni.cz Studies involving the forced overexpression of GGH in cell lines have been used to clarify its specific role in modulating methotrexate metabolism and sensitivity. cuni.cz
Transporters: The uptake of methotrexate into the cell is primarily mediated by the reduced folate carrier (RFC), encoded by the SLC19A1 gene. The efflux of methotrexate and its monoglutamate form is handled by transporters from the ATP-binding cassette (ABC) family, such as ABCG2. The expression levels of these transporter genes are frequently analyzed using qRT-PCR to investigate their role in methotrexate uptake, retention, and resistance.
Target Identification Methodologies for Antifolates
While the primary target of methotrexate and its metabolites is DHFR, identifying other potential "off-target" interactions is crucial for a complete understanding of a drug's mechanism of action and potential side effects. Several advanced methodologies are used to identify the cellular targets of antifolates like this compound.
Affinity-based proteomics is a powerful technique for identifying proteins that bind to a specific small molecule. nih.govcore.ac.uk This approach typically involves immobilizing the drug molecule (e.g., methotrexate) on a solid support, such as a resin, to create an "affinity matrix." A cellular lysate is then passed over this matrix. Proteins that bind to the immobilized drug are captured and retained, while non-binding proteins are washed away. The captured proteins are then eluted, identified, and quantified using mass spectrometry. core.ac.uk This method has been used to confirm known targets and discover novel interacting proteins for methotrexate, shedding light on its broader biological effects. core.ac.uk Folate-based probes with photo-crosslinkers have also been designed to enrich and identify folate-binding proteins from complex mixtures. nih.gov
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of drug-target engagement in a physiological context, such as within intact cells or tissue samples. acs.orgacs.orgdrugtargetreview.comnih.govnih.gov The principle behind CETSA is that the binding of a ligand (drug) to its target protein can alter the protein's thermal stability, making it more or less resistant to heat-induced denaturation. nih.gov
In a typical CETSA experiment, intact cells are treated with the drug and then heated to various temperatures. The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, often by Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of the drug indicates a direct binding interaction. nih.gov CETSA has been used to confirm the engagement of methotrexate with its target DHFR in living cells, providing direct evidence of the drug reaching and binding to its intended target in a complex cellular environment. acs.org
Phage Display Screening
Phage display is a powerful laboratory technique used for the high-throughput screening of interactions between proteins, peptides, and other molecules. researchgate.netmdpi.com The methodology utilizes bacteriophages (viruses that infect bacteria) to display a vast library of peptides or proteins on their surfaces. nih.govfrontiersin.org The gene encoding each unique peptide or protein is packaged within the corresponding phage particle, creating a direct link between the displayed molecule (phenotype) and its genetic code (genotype). mdpi.com This connection is crucial for identifying the molecules with the desired binding properties.
The screening process, often called "biopanning," involves immobilizing a target molecule of interest—in this context, potentially this compound—on a solid support, such as a microplate well. mdpi.comfrontiersin.org The phage library, containing billions of different displayed peptides, is then applied to the immobilized target. Phages that display peptides with an affinity for the target molecule will bind, while non-binding phages are washed away. The bound phages are then eluted (released) and amplified by infecting host bacteria. This cycle of binding, washing, elution, and amplification is repeated several times, each round enriching the population of phages that bind specifically and with high affinity to the target.
While direct studies detailing the use of phage display screening specifically with this compound are not prominent in the literature, the technique has been successfully applied to its parent compound, methotrexate (MTX). For instance, a T7 phage display library was screened to identify novel peptide sequences that bind to methotrexate. nih.gov In one such study, a unique 11-mer peptide sequence (SIFPLCNSGAL) was identified. nih.gov Interestingly, analysis of this peptide's primary amino acid sequence revealed similarities to the known MTX-binding site of its target enzyme, dihydrofolate reductase (DHFR), highlighting the technique's ability to identify biologically relevant interactions. nih.gov This approach could theoretically be adapted to screen for peptides or antibody fragments that specifically recognize and bind to this compound, which could be valuable for developing diagnostic tools or studying its interactions with biological systems.
Computational and In Silico Approaches in Antifolate Research
Computational methods are integral to modern drug discovery and are widely applied in antifolate research to understand molecular interactions, predict activity, and design novel analogues with improved properties. These in silico techniques, including molecular docking and structure-activity relationship modeling, provide valuable insights into how compounds like this compound interact with their biological targets.
Molecular Docking
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In the context of antifolate research, docking is used to model the interaction between an inhibitor, such as a this compound derivative, and the active site of its target enzyme, typically dihydrofolate reductase (DHFR). The goal is to predict the binding affinity and conformation of the inhibitor within the enzyme's binding pocket.
The process involves generating a three-dimensional model of the compound and docking it into the crystal structure of the target protein. Scoring functions are then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction. researchgate.net For example, in silico studies on methotrexate analogues have been used to screen libraries of similar compounds to identify potential dual inhibitors of hDHFR and other enzymes, with the aim of finding molecules with increased efficacy and reduced toxicity. researchgate.net These studies analyze binding energy, molecular interactions (like hydrogen bonds), and other parameters to select promising candidates for further evaluation. researchgate.net
Structure-Activity Relationship (SAR) Modeling
Structure-activity relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. For this compound and other antifolates, SAR studies help identify which chemical modifications enhance potency, alter selectivity, or overcome resistance mechanisms.
Key findings from these studies revealed that gamma-N-aryl and gamma-N-aralkyl derivatives were generally more potent as growth inhibitors than gamma-N-tert-alkyl derivatives. nih.gov This suggests that the nature of the amide substituent significantly influences how the drug is transported into and processed by the cell.
| Compound | Modification Type | Relative Potency (Growth Inhibition) |
|---|---|---|
| gamma-(3,4-methylenedioxyanilide) of MTX | gamma-N-Aryl | High |
| gamma-benzylamide of AMT | gamma-N-Aralkyl | High |
| gamma-(3,4-dichlorobenzylamide) of AMT | gamma-N-Aralkyl | High |
| gamma-tert-butylamide of AMT | gamma-N-tert-Alkyl | Lower |
| gamma-(1-adamantylamide) of AMT | gamma-N-tert-Alkyl | Lower |
More advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, take this a step further by creating mathematical models to predict the activity of new compounds. nih.gov For instance, 2D-QSAR and 3D-QSAR studies on a series of methotrexate analogues identified key molecular features essential for binding and transport. nih.gov A 3D-QSAR pharmacophore model for binding to a transport protein identified a combination of two hydrophobes, two aromatic rings, and a negative ionizable group as critical molecular features. nih.gov Such models provide a detailed blueprint for the rational design of new antifolate analogues, including derivatives of this compound, with potentially superior therapeutic profiles. nih.gov
Future Research Directions and Unexplored Avenues for Methotrexate Gamma Monoamide
Investigation of Novel Gamma-Monoamide Structures with Enhanced Specificity
A primary avenue for future research lies in the rational design and synthesis of novel methotrexate-gamma-monoamide analogues. The goal is to create derivatives with enhanced specificity for tumor cells, thereby increasing therapeutic efficacy while minimizing off-target effects. Lipophilic gamma-monoamide derivatives of aminopterin (B17811) and methotrexate (B535133) have been synthesized and evaluated for their inhibitory effects on dihydrofolate reductase (DHFR) and cell growth. nih.govacs.org
Research has shown that the in vitro growth inhibitory activity of these compounds is determined more by cellular uptake and metabolism than by their direct binding to DHFR. nih.gov For instance, γ-N-aryl and γ-N-aralkyl derivatives have demonstrated greater potency than γ-N-tert-alkyl derivatives. nih.gov This suggests that modifying the amide substituent can significantly influence the compound's biological activity.
Future efforts should focus on:
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing a diverse library of gamma-monoamides with various alkyl, aralkyl, and aryl substituents to systematically explore how these modifications affect transport via the reduced folate carrier (RFC), proton-coupled folate transporter (PCFT), and folate receptors (FRs). nih.govnih.gov
Targeting Tumor-Specific Transporters: Designing analogues that show preferential uptake by transporters overexpressed in cancer cells, such as the folate receptor, which is a known target for selective drug delivery. nih.govcuni.cz
Improving Enzyme Inhibition Profile: While DHFR is the primary target, methotrexate polyglutamates also inhibit other folate-dependent enzymes. nih.govcancernetwork.com Novel gamma-monoamides could be designed to have altered affinities for DHFR or other enzymes in the folate pathway, potentially leading to new mechanisms of action or overcoming resistance.
Table 1: Inhibitory Concentration (IC50) of Select Methotrexate (MTX) and Aminopterin (AMT) Gamma-Monoamides
| Compound | Parent Acid | Amide Substituent | DHFR IC50 (nM) | L1210 Cell Growth IC50 (nM) |
|---|---|---|---|---|
| MTX | - | - | 1.8 | 8.4 |
| AMT | - | - | 1.2 | 2.9 |
| AMT γ-amide | AMT | γ-tert-Butylamide | 5.4 | 120 |
| AMT γ-amide | AMT | γ-Benzylamide | 2.5 | 12 |
| AMT γ-amide | AMT | γ-(3,4-Dichlorobenzylamide) | 1.8 | 3.5 |
| AMT γ-amide | AMT | γ-Anilide | 4.8 | 10 |
| MTX γ-amide | MTX | γ-(3,4-Methylenedioxyanilide) | 5.9 | 100 |
Data sourced from Rosowsky et al., 1986. nih.gov
Elucidation of Undiscovered Metabolic Pathways or Target Interactions of Gamma-Monoamides
The metabolic fate of methotrexate-gamma-monoamides is a critical and underexplored area. While methotrexate itself is converted intracellularly to polyglutamates, which are retained in the cell and are potent inhibitors of multiple enzymes, it is unclear if and how gamma-monoamides undergo similar transformations. nih.govnih.govexagen.com
Future research should aim to:
Trace Metabolic Conversion: Utilize radiolabeling or mass spectrometry-based techniques to track the intracellular conversion of gamma-monoamides. A key question is whether the amide bond is hydrolyzed in vivo to yield the parent drug, methotrexate, effectively making the compound a prodrug. nih.govnih.gov
Identify Novel Enzyme Interactions: The modified glutamate (B1630785) side chain could lead to interactions with enzymes not typically associated with methotrexate. Investigating potential inhibition of enzymes like folylpolyglutamate synthetase (FPGS), which is responsible for polyglutamation, or gamma-glutamyl hydrolase (GGH), which removes glutamate residues, is crucial. nih.govnih.gov
Explore Non-Canonical Targets: The primary action of methotrexate is the inhibition of DHFR, leading to the depletion of tetrahydrofolate and subsequent disruption of DNA synthesis. nih.govnih.gov However, its active polyglutamated metabolites also inhibit other enzymes like thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (ATIC). nih.govclinpgx.org It is vital to determine if gamma-monoamides or their metabolites have a unique profile of enzyme inhibition that differs from the parent compound.
Development of Advanced Prodrug and Conjugate Designs for Targeted Delivery
The structural modification in this compound makes it an attractive scaffold for advanced prodrug and drug delivery strategies. By conjugating the monoamide to targeting moieties or encapsulating it within nanocarriers, its delivery to malignant tissues can be significantly enhanced. nih.govpharmaexcipients.com
Key future directions include:
Peptide and Antibody Conjugates: Developing conjugates where this compound is linked to peptides or antibodies that recognize tumor-specific antigens. This approach, known as antibody-directed enzyme prodrug therapy (ADEPT), can concentrate the drug at the tumor site. creative-biolabs.com
Nanocarrier Encapsulation: Formulating gamma-monoamides within various nanocarriers such as liposomes, polymeric nanoparticles, or hydrogels. nih.govfrontiersin.orgnih.gov These systems can improve the compound's solubility, extend its circulation half-life, and exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.gov
Stimuli-Responsive Systems: Designing "smart" delivery systems that release the gamma-monoamide payload in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of specific enzymes. frontiersin.orgmdpi.com This would allow for controlled and localized drug release, further improving the therapeutic index.
Understanding the Comprehensive Molecular Determinants of Resistance to Gamma-Monoamides
Resistance to antifolates is a major clinical challenge and can arise from multiple mechanisms. nih.govresearchgate.net While these mechanisms are well-documented for methotrexate, their specific relevance to its gamma-monoamide derivatives requires thorough investigation.
Future studies must comprehensively evaluate the following potential resistance mechanisms:
Impaired Cellular Uptake: Resistance can occur due to mutations or downregulation of the reduced folate carrier (RFC). nih.govproquest.com Since gamma-monoamides are structurally different, it is essential to determine how they are transported and whether resistance emerges from altered transporter function. Some lipophilic derivatives may bypass RFC-mediated transport, potentially overcoming this resistance mechanism. nih.gov
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP/ABCG2), can actively pump antifolates out of the cell, conferring resistance. nih.govproquest.comnih.gov The susceptibility of gamma-monoamides to these efflux pumps is a critical area of study.
Alterations in Target Enzymes: Increased expression of DHFR through gene amplification or mutations that decrease the enzyme's binding affinity for the inhibitor are known mechanisms of methotrexate resistance. cancernetwork.comnih.gov It is necessary to assess if cells develop resistance to gamma-monoamides through similar DHFR alterations.
Defective Polyglutamylation: Decreased activity of the enzyme FPGS can lead to reduced intracellular accumulation of antifolate polyglutamates, resulting in resistance. cuni.cznih.gov If gamma-monoamides act as prodrugs that require conversion and subsequent polyglutamylation, defects in this pathway would be a significant resistance determinant.
Table 2: Common Molecular Mechanisms of Antifolate Resistance
| Mechanism Category | Specific Mechanism | Key Proteins/Genes Involved |
|---|---|---|
| Transport | Impaired Drug Influx | Reduced Folate Carrier (RFC/SLC19A1) |
| Increased Drug Efflux | Multidrug Resistance-Associated Proteins (MRPs/ABCC), Breast Cancer Resistance Protein (BCRP/ABCG2) | |
| Target Enzyme | Increased Protein Levels | Dihydrofolate Reductase (DHFR) gene amplification |
| Decreased Inhibitor Affinity | Point mutations in the DHFR gene | |
| Metabolism | Defective Polyglutamylation | Decreased Folylpolyglutamate Synthetase (FPGS) activity |
This table summarizes general mechanisms of antifolate resistance that require specific investigation for this compound. nih.govnih.govresearchgate.netproquest.com
Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Deeper Mechanistic Insights
The application of high-throughput "omics" technologies offers a powerful approach to unravel the complex cellular responses to this compound. These technologies can provide a systems-level understanding of the drug's mechanism of action and identify novel biomarkers of response or resistance. mdlinx.comfrontiersin.org
Future research should leverage:
Metabolomics: To perform comprehensive profiling of intracellular metabolites following treatment with gamma-monoamides. This can reveal the specific metabolic pathways that are perturbed, confirming effects on folate and nucleotide metabolism and potentially uncovering unexpected off-target effects on amino acid, carbohydrate, or lipid metabolism. nih.govmdpi.com
Proteomics: To quantify changes in the cellular proteome in response to drug exposure. This can identify alterations in the expression levels of target enzymes (DHFR), drug transporters (RFC, ABC transporters), and other proteins involved in the cellular response, providing direct insight into mechanisms of action and resistance. nih.gov
Genomics and Transcriptomics: To analyze gene expression and genetic variations in cell lines or patient samples. This can identify genetic signatures associated with sensitivity or resistance to gamma-monoamides. For example, transcriptomic analysis can reveal changes in the expression of genes involved in folate metabolism or DNA repair pathways following drug treatment. nih.gov
By integrating data from these different omics platforms, researchers can construct a more complete picture of how methotrexate-gamma-monoamides function at a molecular level, paving the way for more personalized and effective therapeutic strategies. frontiersin.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing methotrexate-gamma-monoamide derivatives, and how do reaction conditions influence yield?
- Methodological Answer : this compound derivatives are synthesized via coupling reactions, such as mixed carboxylic-carbonic anhydride or diethyl phosphorocyanidate methods. For example, coupling 4-amino-4-deoxy-N10-formylpteroic acid with gamma-N-tert-alkyl or aryl-glutamate derivatives achieves yields >80% under anhydrous conditions. Reaction optimization requires precise stoichiometry, temperature control (0–25°C), and inert atmospheres to prevent hydrolysis of intermediates .
- Key Data :
| Derivative Type | Coupling Method | Yield (%) |
|---|---|---|
| gamma-tert-butylamide | Mixed anhydride | 85 |
| gamma-3,4-dichlorobenzylamide | Diethyl phosphorocyanidate | 78 |
Q. How do researchers validate the purity and structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 302 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and purity. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemical ambiguities. For example, the gamma-(3,4-methylenedioxyanilide) derivative showed a distinct singlet at δ 6.0 ppm for the methylenedioxy group in ¹H NMR .
Advanced Research Questions
Q. What experimental strategies address discrepancies in this compound cytotoxicity between murine and human leukemic cells?
- Methodological Answer : Species-specific differences in drug uptake (e.g., active transport efficiency) and metabolism (e.g., polyglutamation by folyl polyglutamyl synthetase) explain cytotoxicity variations. Use competitive uptake assays with radiolabeled methotrexate analogs and CRISPR-modified cell lines (e.g., knocking out RFC-1 transporters) to isolate mechanisms. For instance, L1210 murine leukemia cells showed 3-fold higher uptake of gamma-monoamides than CEM human lymphoblasts, correlating with IC₅₀ differences .
- Key Data :
| Cell Line | IC₅₀ (nM) for MTX | IC₅₀ (nM) for Gamma-Monoamide |
|---|---|---|
| L1210 (murine) | 18 | 25 |
| CEM (human) | 32 | 120 |
Q. How do researchers design experiments to assess this compound efficacy in drug-resistant cancer models?
- Methodological Answer : Use sublines with defined resistance mechanisms (e.g., L1210/R81 with impaired transport or CEM/MTX with upregulated efflux pumps). Evaluate combination therapies with DHFR inhibitors or antifolates. In vivo, administer gamma-monoamides intraperitoneally (10–50 mg/kg) to leukemic mice and monitor tumor burden via bioluminescence. The gamma-(3,4-dihydroxanilide) derivative reduced L1210/R81 tumor volume by 60% vs. 30% for methotrexate .
Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies of this compound?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Use Kaplan-Meier survival analysis with log-rank tests for in vivo efficacy. Report absolute values (e.g., tumor weights) alongside derived metrics (e.g., % inhibition) to avoid misinterpretation. Software tools like GraphPad Prism or R’s drc package are recommended .
Methodological Challenges & Data Interpretation
Q. How should researchers handle cross-reactivity interference when quantifying this compound in biological matrices?
- Methodological Answer : Use ARK™ Methotrexate Assay with monoclonal antibodies specific to the gamma-monoamide structure. Validate against metabolites (e.g., 7-hydroxymethotrexate) via spike-recovery experiments (≥90% recovery in spiked plasma). For LC-MS/MS, employ MRM transitions (e.g., m/z 455 → 308 for the monoamide) to minimize false positives .
Q. What criteria define clinical translatability for this compound derivatives in early-phase trials?
- Methodological Answer : Prioritize derivatives with:
-
50% tumor growth inhibition in resistant models (e.g., L1210/R81).
- Favorable pharmacokinetics (AUC ≥ parent drug) in rodent PK studies.
- Low plasma protein binding (<80%) to ensure free drug availability.
Evidence from the PREMIER trial (MTX combination therapy) suggests remission rates (~49%) as a benchmark .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
